

Application Note: Analysis of 4-Phenylazophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *4-Phenylazophenol*

Cat. No.: *B142808*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenylazophenol, also known as p-Hydroxyazobenzene, is an azo compound with applications in various fields, including as a dye and a potential intermediate in pharmaceutical synthesis. Accurate and sensitive analytical methods are crucial for its quantification and impurity profiling. This application note details a robust protocol for the analysis of **4-Phenylazophenol** using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step with N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is employed to improve volatility and chromatographic peak shape.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method will depend on the matrix. For solid samples, dissolution in a suitable organic solvent is required. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and pre-concentrate the analyte.

- Solid Samples (e.g., pharmaceutical starting materials):

- Accurately weigh 10 mg of the **4-Phenylazophenol** sample.
- Dissolve the sample in 10 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.
- Further dilute the stock solution to the desired concentration range for calibration standards (e.g., 1-100 µg/mL).
- Aqueous Samples (e.g., environmental water):
 - To 100 mL of the water sample, add a suitable internal standard.
 - Adjust the pH of the sample to acidic (e.g., pH 2) with a suitable acid.
 - Perform liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the derivatization solvent (e.g., 1 mL of acetonitrile).

2. Derivatization

To enhance the volatility of **4-Phenylazophenol** for GC analysis, a silylation reaction is performed to convert the polar hydroxyl group to a non-polar silyl ether.

- To a 100 µL aliquot of the prepared sample or standard solution in a GC vial, add 50 µL of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl).
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

GC Parameter	Condition
Column	TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Inlet Temperature	280°C
Injection Mode	Splitless (1 min)
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Transfer Line Temp	280°C
MS Parameter	Condition
Ion Source	Electron Ionization (EI)
Ion Source Temp	230°C
Electron Energy	70 eV
Mass Range	m/z 40-450
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

The identity of the **4-Phenylazophenol**-TBDMS derivative is confirmed by its retention time and mass spectrum. The mass spectrum of underivatized **4-Phenylazophenol** has a molecular

weight of 198.22 g/mol .^[1] The mass spectrum of the TBDMS derivative will show a molecular ion corresponding to the derivatized compound. The fragmentation pattern is key to structural confirmation.

Mass Spectral Data for **4-Phenylazophenol** (Underivatized)^[1]

Fragment (m/z)	Relative Intensity	Proposed Fragment Ion
198	Moderate	[M] ⁺ • (Molecular Ion)
105	Moderate	[C ₆ H ₅ N ₂] ⁺
93	High	[C ₆ H ₅ O] ⁺
77	High	[C ₆ H ₅] ⁺
65	Moderate	[C ₅ H ₅] ⁺
51	Moderate	[C ₄ H ₃] ⁺

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of derivatized **4-Phenylazophenol** at different concentrations. The peak area of a characteristic ion is plotted against the concentration. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended.

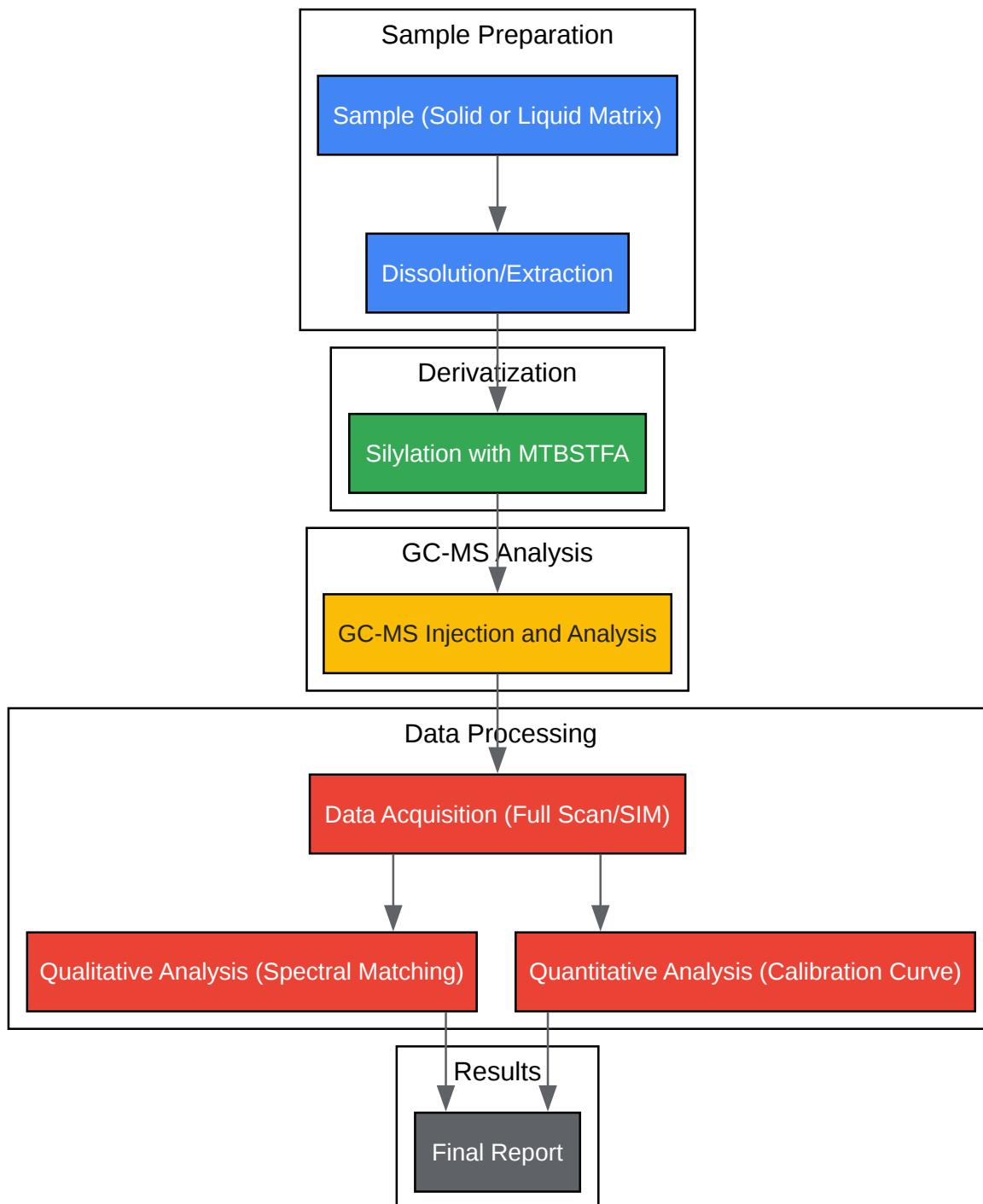
Table of Expected Quantitative Data (Illustrative)

Parameter	Value	Notes
Retention Time (min)	~15-20	Dependent on the exact GC conditions.
Quantification Ion (m/z)	To be determined	A prominent and specific fragment ion from the TBDMS derivative.
Qualifier Ions (m/z)	To be determined	Two to three additional fragment ions for confirmation.
Linear Range ($\mu\text{g/mL}$)	1 - 100	To be determined experimentally.
Correlation Coefficient (r^2)	> 0.995	Indicates good linearity.
Limit of Detection (LOD) ($\mu\text{g/mL}$)	< 1	To be determined experimentally based on signal-to-noise ratio.
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	< 3	To be determined experimentally.
Repeatability (%RSD)	< 10%	For replicate injections of a mid-range standard.

Mandatory Visualization

Experimental Workflow Diagram

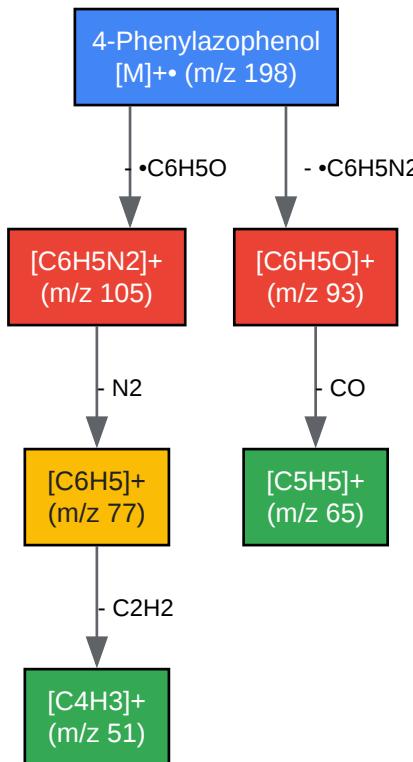
GC-MS Analysis Workflow for 4-Phenylazophenol

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Caption: Workflow for **4-Phenylazophenol** analysis by GC-MS.

Characteristic Fragmentation Pathway of **4-Phenylazophenol**

EI Fragmentation of 4-Phenylazophenol

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Caption: Proposed fragmentation of **4-Phenylazophenol** in EI-MS.

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References

- 1. Phenol, 4-(phenylazo)- [webbook.nist.gov]
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